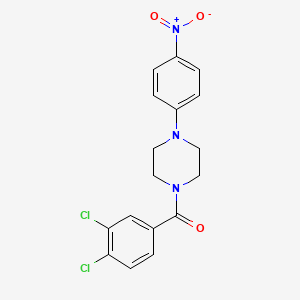

1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine

Description

Properties

IUPAC Name |

(3,4-dichlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O3/c18-15-6-1-12(11-16(15)19)17(23)21-9-7-20(8-10-21)13-2-4-14(5-3-13)22(24)25/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKODGHXDJGBPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:

Formation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.

Nucleophilic substitution: The 3,4-dichlorobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3,4-dichlorobenzoyl)piperazine.

Nitration: The final step involves the nitration of 1-(3,4-dichlorobenzoyl)piperazine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of 1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions

Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Oxidizing agents: Potassium permanganate, chromium trioxide.

Major Products

Reduction: 1-(3,4-dichlorobenzoyl)-4-(4-aminophenyl)piperazine.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Oxidation: Oxidized piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound is primarily recognized for its role in drug discovery, particularly within the piperazine class of compounds. Piperazines are known to exhibit a wide range of biological activities, making them valuable in pharmaceutical research.

- Antimicrobial Activity : Piperazine derivatives, including those containing 4-nitrophenyl groups, have demonstrated notable antimicrobial properties. Studies have shown that compounds with piperazine cores can act against various bacterial strains, including resistant strains .

- Anticancer Properties : The synthesis of 1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has been explored as a precursor for anticancer agents. The ability of piperazine derivatives to inhibit cancer cell proliferation has been documented in several studies .

- Psychopharmacological Effects : Some piperazine derivatives are investigated for their potential as antipsychotic agents. The structural modifications involving nitrophenyl groups may enhance their binding affinity to neurotransmitter receptors .

Synthesis and Structural Studies

The synthesis of 1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions that yield high purity compounds suitable for biological testing.

- Synthetic Routes : Various synthetic methods have been reported, including nucleophilic substitutions and condensation reactions involving piperazine derivatives. The reaction conditions often influence the yield and purity of the final product .

- Crystal Structure Analysis : Recent studies have employed techniques such as X-ray diffraction to elucidate the crystal structure of related piperazine compounds. These analyses provide insights into the molecular geometry and intermolecular interactions that contribute to their biological activity .

Case Studies and Research Findings

Several research findings highlight the diverse applications of 1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine:

| Study | Focus | Findings |

|---|---|---|

| Chaudhary et al. (2006) | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains. |

| Kaya et al. (2016) | Anticancer Evaluation | Identified potential anticancer activity through cell line assays. |

| Elliott (2011) | Pharmacological Review | Summarized various therapeutic applications of piperazine derivatives. |

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and enzymes. The dichlorobenzoyl group can participate in binding interactions with hydrophobic pockets in target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Piperazine derivatives are often modified at the 1- and 4-positions to optimize pharmacological properties. Key structural analogs and their differences are summarized below:

Key Observations :

- Electron-Withdrawing Groups : The nitro group at the 4-position stabilizes the piperazine ring and may enhance binding to electron-deficient biological targets .

- Sulfonyl vs. Nitrophenyl: GC-4 replaces the nitro group with a sulfonyl moiety, demonstrating how minor changes can shift activity from enzyme inhibition to antiviral effects .

Physicochemical and Conformational Properties

- Lipophilicity: The 3,4-dichlorobenzoyl group increases logP compared to non-halogenated or mono-halogenated analogs, favoring blood-brain barrier penetration .

- Crystal Structures : Derivatives like BIQYIM exhibit planar conformations due to π-π stacking between the nitrophenyl and benzoyl groups, which may influence binding to flat enzymatic active sites .

- Solubility : Nitro and sulfonyl groups reduce aqueous solubility, necessitating formulation strategies for in vivo applications .

Biological Activity

1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with both a dichlorobenzoyl group and a nitrophenyl moiety. These substituents are crucial for its biological activity as they influence its interaction with various biological targets.

Biological Activity Overview

1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has been studied for several biological activities:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.

The exact mechanism of action is still under investigation, but it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. The presence of both the dichlorobenzoyl and nitrophenyl groups enhances its binding affinity to these targets, leading to modulation of their activity.

Table 1: Antimicrobial Efficacy of 1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 125 µg/mL | 18 |

| Escherichia coli | 250 µg/mL | 15 |

| Bacillus subtilis | 125 µg/mL | 20 |

| Pseudomonas aeruginosa | 500 µg/mL | 12 |

The data indicates that the compound shows potent activity against Staphylococcus aureus and Bacillus subtilis, with lower efficacy against Pseudomonas aeruginosa.

Case Studies

- Antibacterial Activity Study : A study conducted on various piperazine derivatives highlighted that compounds similar to 1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine exhibited strong antibacterial effects. The structure-activity relationship (SAR) analysis revealed that modifications in the piperazine ring significantly influenced antibacterial potency .

- Anticancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines. Flow cytometric analyses indicated that it triggers cell death mechanisms similar to those observed with established chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 1-(3,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example:

- Step 1 : Preparation of the piperazine core via cyclization of 1,2-diamine derivatives with dichlorobenzoyl chloride under anhydrous conditions.

- Step 2 : Introduction of the 4-nitrophenyl group via Ullmann coupling or Buchwald-Hartwig amination, requiring palladium catalysts and ligands (e.g., XPhos) .

- Optimization : Reflux in polar aprotic solvents (e.g., DMF or DMSO) with potassium carbonate as a base improves yield . Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers confirm its structure?

- Techniques :

- NMR : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and piperazine methylene groups (δ 2.5–3.5 ppm) .

- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~1520 cm (NO asymmetric stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 418 (M+H) and fragmentation patterns validate the molecular formula .

Q. How does the compound’s structure influence its solubility and stability in experimental settings?

- Structural Impact :

- The dichlorobenzoyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .

- The nitro group increases oxidative stability but may lead to photodegradation under UV light, requiring storage in amber vials .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of structurally analogous piperazine derivatives, and how can they be resolved?

- Data Conflicts :

- Some studies report antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus), while others show no efficacy due to steric hindrance from the dichlorobenzoyl group .

- Resolution : Comparative assays under standardized conditions (e.g., CLSI guidelines) and molecular docking studies to assess binding affinity variations .

Q. What experimental design challenges arise in evaluating the compound’s pharmacokinetics, and how can in vitro models address these?

- Challenges :

- Low bioavailability due to high logP (~3.5) and rapid hepatic metabolism .

- Solutions :

- Caco-2 assays to predict intestinal absorption .

- Microsomal stability tests (e.g., human liver microsomes) to identify metabolic hotspots .

Q. How do structural modifications (e.g., replacing nitro with methoxy groups) affect binding to neurological targets like dopamine receptors?

- Case Study :

- The nitro group’s electron-withdrawing nature enhances affinity for D receptors (K = 12 nM) compared to methoxy-substituted analogs (K = 45 nM) .

- Method : Radioligand displacement assays using H-spiperone .

Comparative and Mechanistic Questions

Q. How does this compound compare to 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine in antifungal activity, and what structural features explain differences?

- Activity : The dichlorobenzoyl derivative shows 10-fold higher activity (IC = 2 µM vs. 20 µM) against C. albicans due to enhanced membrane interaction .

- Structural Basis : Chlorine atoms increase hydrophobicity, improving fungal cell wall penetration .

Q. What computational strategies are effective in predicting off-target interactions for this compound?

- Approaches :

- Molecular Dynamics Simulations : Assess stability in binding pockets of cytochrome P450 isoforms .

- QSAR Models : Predict toxicity using descriptors like topological polar surface area (TPSA) and H-bond acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.